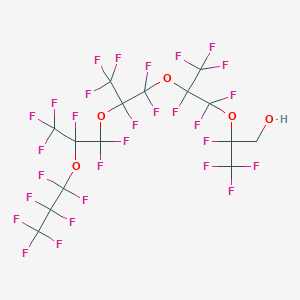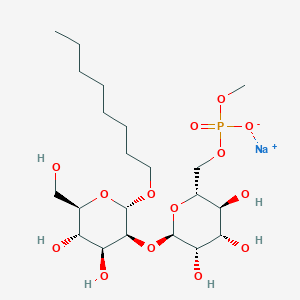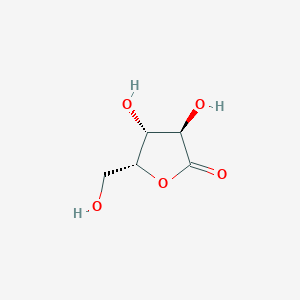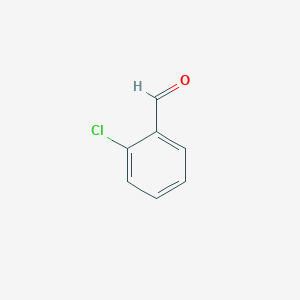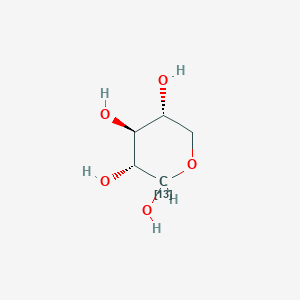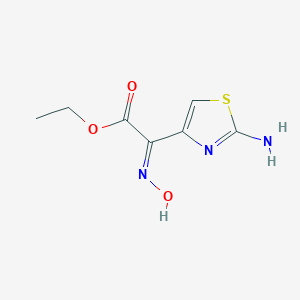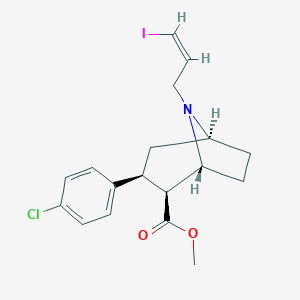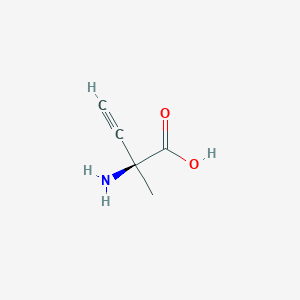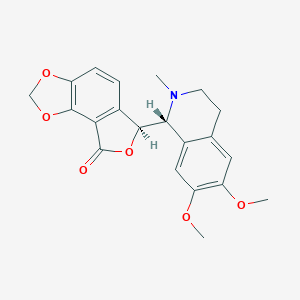
(-)-Corlumine
Descripción general
Descripción
(-)-Corlumine is a naturally occurring alkaloid known for its unique chemical structure and biological activities. It is derived from the plant species Corydalis, which is commonly found in East Asia. The compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of neurology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Corlumine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the tetrahydroisoquinoline core through a Pictet-Spengler reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or total synthesis. The extraction process includes:
Harvesting: Collection of Corydalis plants.
Extraction: Solvent extraction of the alkaloid from the plant material.
Purification: Crystallization and chromatographic techniques to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Corlumine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: (-)-Corlumine is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its effects on neurotransmitter systems. It has shown potential in modulating the activity of dopamine and serotonin receptors.
Medicine: this compound has been investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and depression. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting the central nervous system. Its derivatives are also explored for their potential use in various therapeutic applications.
Mecanismo De Acción
(-)-Corlumine exerts its effects by interacting with specific molecular targets in the brain. It primarily acts on dopamine and serotonin receptors, modulating their activity and influencing neurotransmitter release. The compound’s ability to bind to these receptors and alter their function is key to its therapeutic potential. Additionally, this compound may affect other signaling pathways involved in neuronal function and plasticity.
Comparación Con Compuestos Similares
L-Tetrahydropalmatine: Another alkaloid from Corydalis species with similar neurological effects.
Berberine: An isoquinoline alkaloid with a broader range of biological activities.
Tetrahydroberberine: A derivative of berberine with similar pharmacological properties.
Uniqueness: (-)-Corlumine is unique due to its specific stereochemistry and its potent effects on dopamine and serotonin receptors. Unlike other similar compounds, this compound has shown a higher affinity for these receptors, making it a more effective modulator of neurotransmitter systems.
Propiedades
IUPAC Name |
(6S)-6-[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDGAZFTAUFFQH-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1[C@@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79082-64-7 | |
| Record name | (-)-Corlumine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-Corlumine?
A1: this compound possesses the molecular formula C21H21NO4 and a molecular weight of 351.4 g/mol. [, , , ]
Q2: Which plant species are known to contain this compound?
A2: this compound has been identified in several plant species, including Fumaria bastardii, Corydalis meifolia, Corydalis scouleri, Fumaria parviflora, Corydalis govaniana, Corydalis nobilis, Corydalis sibirica, Dicentra cucullaria, and Corydalis thyrsiflora. [, , , , , , , , , ]
Q3: What spectroscopic techniques are commonly used to characterize this compound?
A3: Researchers often employ Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, alongside Mass Spectrometry (MS) to elucidate the structure and confirm the identity of this compound. [, ]
Q4: Has the synthesis of this compound been achieved?
A4: Yes, (+/-)-Corlumine has been successfully synthesized using dimethylaminomethyleneisobenzofuranones reacting with alkoxyphenylethylamines. N-methylation then yields the naturally occurring phthalideisoquinoline alkaloids. [] Furthermore, asymmetric synthesis of (+)-Corlumine has been demonstrated through the use of chiral 1-magnesiotetrahydroisoquinolyloxazolines reacting with aldehydes. [, ] These synthetic approaches offer valuable tools for further investigation of this compound and its analogs.
Q5: Are there any preliminary findings regarding the pharmacological activities of this compound?
A5: While research is ongoing, some studies suggest that (+)-cavidine, protopine, and (+)-Corlumine, among other alkaloids, isolated from Corydalis meifolia exhibited spasmolytic activity. [, ] Further research is necessary to fully understand the pharmacological potential of this compound and its mechanism of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


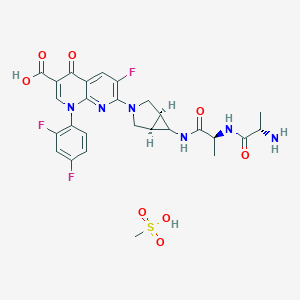
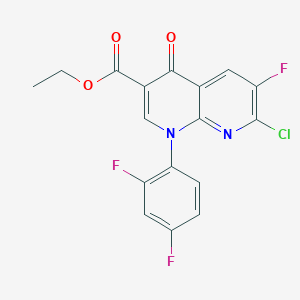
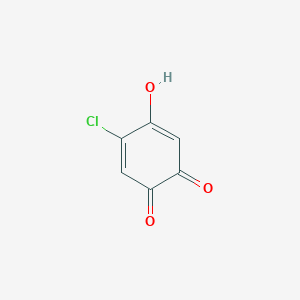
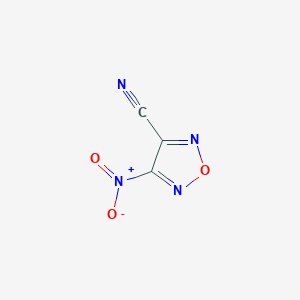
![[1',2',3',4',5'-13C5]uridine](/img/structure/B119705.png)
